molecular formula C12H12ClN3O B1452103 2-Phenoxypyridine-4-carboximidamide hydrochloride CAS No. 82019-90-7

2-Phenoxypyridine-4-carboximidamide hydrochloride

Cat. No.: B1452103
CAS No.: 82019-90-7
M. Wt: 249.69 g/mol
InChI Key: LTVDATYSBCCELS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenoxypyridine-4-carboximidamide hydrochloride is a chemical compound with the molecular formula C12H12ClN3O and a molecular weight of 249.70 . It is used for research purposes .

Scientific Research Applications

Applications in Metal Extraction and Complexation

  • Metal Recovery and Extraction:

    • 2-Phenoxypyridine-4-carboximidamide hydrochloride derivatives have been explored as efficient extractants for metals like copper and zinc from chloride solutions. The extraction efficiency varies with the structure of the extractant and the concentration of metal and chloride ions, indicating their potential in selective metal recovery processes (Wojciechowska et al., 2017) (Wojciechowska et al., 2017).
  • Chromium(VI) Reduction:

    • Novel compounds similar to this compound have been used to reduce carcinogenic chromium(VI) in aqueous solutions. The reduction process is fast and efficient, showcasing the potential of these compounds in environmental remediation (Wójcik et al., 2020).

Applications in Catalysis and Chemical Synthesis

  • Catalysis in Organic Synthesis:

    • 2-Phenoxypyridine derivatives have been utilized in palladium-catalyzed reactions, demonstrating their role in facilitating the synthesis of complex organic molecules. The studies reveal their potential in enhancing the efficiency and selectivity of catalytic processes (Chu et al., 2015) (Chu et al., 2009).
  • Synthesis of Novel Compounds:

    • Research indicates the potential of this compound in the synthesis of new chemical entities, displaying its significance in the field of drug discovery and materials science. These novel compounds may find applications in various domains including pharmaceuticals and advanced materials (Yuan, 2008) (Deau et al., 2014).
  • Sensor Technology:

    • Derivatives of 2-Phenoxypyridine have been investigated for their use in sensor technology, particularly in the detection of metal ions. Their ability to selectively interact with specific ions like Fe3+ and Hg2+ highlights their potential in environmental monitoring and bioimaging applications (Singh et al., 2020).

Future Directions

The future directions for the use and study of 2-Phenoxypyridine-4-carboximidamide hydrochloride are not specified in the available resources. Its use in research suggests that it may have potential applications in various scientific fields .

Properties

IUPAC Name

2-phenoxypyridine-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O.ClH/c13-12(14)9-6-7-15-11(8-9)16-10-4-2-1-3-5-10;/h1-8H,(H3,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVDATYSBCCELS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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